molecular formula C7H7F3O2 B1352823 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione CAS No. 30923-69-4

1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione

Cat. No.: B1352823
CAS No.: 30923-69-4
M. Wt: 180.12 g/mol
InChI Key: LTTCLMXHNACGKU-UHFFFAOYSA-N
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Description

1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione is an organic compound with the molecular formula C₇H₇F₃O₂. It features a cyclopropyl group and a trifluoromethyl group attached to a butane-1,3-dione backbone. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in various scientific fields .

Biochemical Analysis

Biochemical Properties

1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and affecting the overall biochemical pathways .

Cellular Effects

The effects of 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can affect metabolic processes by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, either upregulating or downregulating the production of certain proteins. The compound’s unique structure allows it to interact with various molecular targets, making it a versatile tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where a certain dosage level must be reached before significant changes in cellular behavior are noted .

Metabolic Pathways

1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. For example, it may inhibit certain enzymes, leading to an accumulation of specific metabolites, or it may enhance enzyme activity, promoting the conversion of substrates into products. These interactions are critical for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for predicting the compound’s effects in different biological contexts .

Subcellular Localization

The subcellular localization of 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could localize to the mitochondria, where it affects energy metabolism, or to the nucleus, where it influences gene expression. These localization patterns are important for understanding the compound’s precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione can be synthesized through several methods. One common approach involves the reaction of cyclopropyl ketone with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione: shares similarities with other trifluoromethyl ketones, such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione and 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione[][6].

Uniqueness:

  • The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, distinguishing it from other trifluoromethyl ketones. This structural feature enhances its reactivity and potential applications in various fields[6][6].

Properties

IUPAC Name

1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O2/c8-7(9,10)6(12)3-5(11)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTCLMXHNACGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458289
Record name 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30923-69-4
Record name 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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